molecular formula C12H12N4O B1404867 5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1245090-38-3

5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1404867
CAS No.: 1245090-38-3
M. Wt: 228.25 g/mol
InChI Key: FLEGCTIKOICUHK-UHFFFAOYSA-N
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Description

5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a valuable chemical scaffold in medicinal and agrochemical research. As part of the 5-aminopyrazole-4-carbonitrile family, this compound serves as a versatile building block for synthesizing diverse nitrogen-containing heterocycles, which are crucial in developing new active molecules . The 5-aminopyrazole core is a recognized pharmacophore with a broad spectrum of associated biological activities. While specific data for this derivative is subject to further investigation, its structural analogues have demonstrated significant potential in various research areas. In pharmaceutical discovery, similar compounds have been explored for their anti-inflammatory, antibacterial, and antifungal properties . Furthermore, recent research on novel 5-aminopyrazole derivatives has highlighted their promising anti-angiogenetic properties, which are relevant for investigating pathological cell migration and conditions like cancer . The mechanism of action for such effects is often linked to the inhibition of key signaling pathways; for instance, certain 5-aminopyrazole analogues have been shown to significantly inhibit Akt phosphorylation, a critical node in the PI3K signaling cascade . In agrochemical research, the 5-aminopyrazole structure is a key intermediate in synthesizing compounds with herbicidal, insecticidal, and fungicidal activities . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-amino-1-(3-methoxyphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-8-11(7-13)12(14)16(15-8)9-4-3-5-10(6-9)17-2/h3-6H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEGCTIKOICUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme Overview

  • Starting materials:

    • Aryl hydrazine derivative (e.g., 3-methoxyphenylhydrazine)
    • (Ethoxymethylene)malononitrile
  • Reaction conditions:

    • Solvent: Absolute ethanol or trifluoroethanol
    • Atmosphere: Nitrogen to avoid oxidation
    • Temperature: Reflux (typically 4 hours)
    • Workup: Column chromatography purification
  • Outcome:

    • Exclusive formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile
    • No formation of 3-amino regioisomers or uncyclized hydrazides

Detailed Experimental Procedure

Preparation of 5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

While specific literature examples focus on 4-methoxyphenyl derivatives, the method is directly applicable to 3-methoxyphenyl analogues with minor adjustments.

  • Step 1: Dissolve 1.2 mmol of 3-methoxyphenylhydrazine hydrochloride in 2 mL of absolute ethanol.
  • Step 2: Neutralize the hydrochloride salt with 1.0 mmol of triethylamine at 0°C.
  • Step 3: Slowly add 1.2 mmol of (ethoxymethylene)malononitrile to the stirred solution.
  • Step 4: Reflux the mixture under nitrogen atmosphere for approximately 4 hours.
  • Step 5: Cool the reaction mixture, dilute with ethyl acetate, wash with water, dry over sodium sulfate, and evaporate solvent.
  • Step 6: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Yields and Purity

  • Yields for similar 4-methoxyphenyl derivatives range around 68% under these conditions.
  • The product is characterized by NMR (1H, 13C), MS, and IR spectroscopy to confirm structure and purity.

Mechanistic Insights and Regioselectivity

  • The reaction proceeds via nucleophilic addition of the aryl hydrazine to the electrophilic ethoxymethylene group of malononitrile.
  • Cyclization occurs selectively at the 5-position to form the 5-amino pyrazole ring.
  • The regioselectivity is attributed to the electronic and steric effects of substituents on the aryl hydrazine and the reaction conditions.
  • No competing formation of 3-amino regioisomers or hydrazide by-products has been observed in reported studies.

Comparative Data Table for 5-Amino-1-Aryl-1H-Pyrazole-4-Carbonitrile Synthesis

Aryl Hydrazine Derivative Reaction Time (hours) Solvent Yield (%) Notes
Phenylhydrazine (C6H5) 0.5 Ethanol 84 Fastest reaction
4-Fluorophenylhydrazine hydrochloride 4 Ethanol 47 Requires neutralization step
Pentafluorophenylhydrazine 4 Ethanol 63 Moderate yield
4-(Trifluoromethyl)phenylhydrazine 4 Ethanol 67 Good yield
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine 4 Ethanol 47 Lower yield
4-Methoxyphenylhydrazine hydrochloride 4 Ethanol 68 Relevant to methoxyphenyl analogues

Note: The 3-methoxyphenyl derivative is expected to behave similarly to the 4-methoxyphenyl analogue in terms of yield and reaction conditions.

Alternative and Green Synthesis Approaches

  • Recent research has explored mechanochemical synthesis using Fe3O4@SiO2@Tannic acid nanoparticles as catalysts at room temperature, enabling environmentally friendly and solvent-free conditions.
  • This method involves three-component reactions of azo-linked aldehydes, malononitrile, and aryl hydrazines, which may be adapted for methoxyphenyl derivatives.
  • Advantages include milder conditions, shorter reaction times, and potential for catalyst recyclability.

Summary of Key Research Findings

  • The Michael-type addition and cyclization of aryl hydrazines with (ethoxymethylene)malononitrile is a robust and selective route to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
  • The reaction tolerates various aryl substituents, including methoxy groups, with good yields and regioselectivity.
  • Neutralization of hydrazine hydrochloride salts is necessary for optimal reactivity.
  • Purification by column chromatography yields analytically pure compounds characterized by NMR and MS.
  • Emerging green chemistry methods offer promising alternatives for sustainable synthesis.

Chemical Reactions Analysis

Substitution Reactions

The amino group at the 5-position participates in nucleophilic substitution and condensation reactions:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Acylation Acetic anhydride, 80°C, 4 hN-acetyl derivative (85% yield)
Sulfonation Sulfur trioxide in DMF, RT, 2 hSulfonamide derivatives (72–78% yield)
Schiff Base Formation Aromatic aldehydes, ethanol, refluxImine-linked conjugates (63–89% yield)

Mechanistic Insight :
The amino group’s lone pair facilitates nucleophilic attacks on electrophilic reagents. For example, in acylation, the amino group reacts with acetic anhydride to form a stable amide bond, preserving the pyrazole ring’s integrity .

Carbonitrile Group Reactivity

The carbonitrile moiety undergoes hydrolysis, cyclization, and nucleophilic additions:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Hydrolysis H₂SO₄ (20%), reflux, 6 hCarboxamide derivative (91% yield)
Cyclization Hydrazine hydrate, EtOH, 70°C, 3 hPyrazolo[1,5-a]pyrimidine (78% yield)
Nucleophilic Addition Grignard reagents, THF, −78°CTertiary nitrile adducts (65–72% yield)

Key Observation :
Hydrolysis to the carboxamide is favored under acidic conditions due to protonation of the nitrile, enhancing electrophilicity. Cyclization with hydrazine forms fused heterocycles, leveraging the carbonitrile’s electron-withdrawing nature to stabilize intermediates .

Electrophilic Aromatic Substitution

The 3-methoxyphenyl substituent directs electrophilic attacks to specific positions:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Nitration HNO₃/H₂SO₄, 0°C, 1 h4-Nitro-3-methoxyphenyl derivative (68% yield)
Halogenation Br₂ in CHCl₃, RT, 2 h5-Bromo-pyrazole analog (74% yield)

Regioselectivity :
The methoxy group’s ortho/para-directing effect positions electrophiles at the 4- and 6-positions of the phenyl ring. Steric hindrance from the pyrazole ring limits substitution at the ortho position .

Multi-Component Reactions (MCRs)

The compound serves as a building block in MCRs to construct complex heterocycles:

Reaction ComponentsConditionsProducts/OutcomesSource
Malononitrile, aryl aldehydesFe₃O₄@SiO₂ catalyst, grindingPyrazolo[3,4-b]pyridine derivatives (82–90% yield)
Isocyanates, β-keto estersEt₃N, DCM, RTPyrazolo-triazine hybrids (70–85% yield)

Advantage :
MCRs exploit the amino and carbonitrile groups’ bifunctional reactivity, enabling rapid assembly of polycyclic frameworks under solvent-free or mechanochemical conditions .

Oxidation and Reduction

Controlled redox reactions modify the pyrazole core:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Amino Group Oxidation H₂O₂, Fe³⁺ catalyst, 50°CNitroso-pyrazole (58% yield)
Nitrile Reduction LiAlH₄, THF, refluxAminomethyl-pyrazole (81% yield)

Challenges :
Over-oxidation of the amino group can lead to decomposition, necessitating careful stoichiometric control .

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity DifferenceSource
5-Amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrileEthyl substituent at 3-positionEnhanced steric hindrance slows acylation
5-Amino-1-propyl-1H-pyrazole-4-carbonitrilePropyl substituent at 1-positionHigher solubility in polar solvents

Mechanistic Pathways

  • Cyclization : The carbonitrile group acts as an electron sink, stabilizing transition states during ring closure .

  • Electrophilic Substitution : Methoxy group’s resonance donation activates the phenyl ring, directing incoming electrophiles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that pyrazole derivatives, including 5-amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, exhibit significant anticancer activity. These compounds have been studied for their ability to inhibit specific cancer cell lines, showcasing their potential as novel anticancer agents. For instance, studies have demonstrated that modifications in the pyrazole structure can enhance cytotoxicity against various cancer types, including breast and lung cancers .

Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in experimental models. This mechanism suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity
this compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis .

Agricultural Applications

Pesticide Development
In agricultural research, compounds like this compound are being explored as potential pesticide agents. Their ability to inhibit specific enzymes in pests can lead to effective pest control strategies without harming beneficial insects. Research has shown that such compounds can be synthesized to target pests specifically while minimizing environmental impact .

Material Science

Polymer Chemistry
The unique properties of pyrazole derivatives make them suitable for applications in polymer chemistry. They can serve as monomers or additives in the synthesis of advanced materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve the overall performance of the resulting materials .

Case Studies and Research Findings

Application AreaStudy/SourceFindings
Medicinal Chemistry Beilstein JournalDemonstrated anticancer activity against specific cell lines.
Anti-inflammatory IUCr JournalInhibition of pro-inflammatory cytokines in vitro.
Antimicrobial PubChemActive against multiple bacterial strains; potential for antibiotic development.
Agricultural Science Beilstein JournalPotential use as a targeted pesticide with minimal environmental impact.
Material Science IUCr JournalEnhanced thermal stability when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Substituent Variations at Position 1

The aryl/alkyl group at position 1 significantly alters physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 1 Molecular Formula Key Properties/Applications Reference
5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 2-Fluorophenyl C₁₁H₈FN₄ Higher lipophilicity; agrochemical intermediate
5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 3-Chlorophenyl C₁₁H₈ClN₄ Potential antimicrobial activity
5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 2,4-Dichlorophenyl C₁₁H₇Cl₂N₄ Enhanced halogen bonding; discontinued commercial product
5-Amino-1-(2-fluoro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile 2-Fluoro-4-methoxyphenyl C₁₂H₁₁FN₄O Dual functionalization (electron-withdrawing/donating)
5-Amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile 2-Hydroxyethyl (aliphatic) C₇H₁₀N₄O Solubility in polar solvents; building block for drug design

Key Trends :

  • Halogenated aryl groups (e.g., F, Cl) increase molecular weight and lipophilicity, enhancing membrane permeability .
  • Methoxy groups improve solubility and modulate electronic effects for reactivity in coupling reactions .
  • Aliphatic substituents (e.g., hydroxyethyl) reduce aromatic interactions but improve water solubility .

Comparison of Yields :

  • Pyrazole derivatives with electron-withdrawing groups (e.g., -CN, -Cl) often achieve higher yields (80% in ) due to stabilized intermediates .
  • Bulky substituents (e.g., dichlorophenyl) may reduce yields due to steric hindrance .

Physicochemical Properties

Property Parent Compound 5-Amino-1-(2-fluorophenyl)-3-methyl- () 5-Amino-1-(3-chlorophenyl)-3-methyl- ()
Melting Point (°C) Not reported Not reported Not reported
¹H NMR (DMSO-d₆) Not available δ 8.06 (NH₂), 7.54–7.90 (Ar-H) δ 7.42–7.84 (Ar-H)
Lipophilicity (LogP) Estimated: ~2.1 Higher (~2.5) due to -F Higher (~2.8) due to -Cl

Notable Findings:

  • Fluorine substitution increases metabolic stability compared to methoxy groups .

Biological Activity

5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the condensation of β-ketonitriles with hydrazines, leading to the formation of various aminopyrazoles. The method is noted for its efficiency and versatility in producing compounds suitable for drug development .

Structural Characteristics

The crystal structure of related compounds has been analyzed, revealing key interactions that may influence biological activity. For instance, the presence of a methoxy group on the phenyl ring can enhance lipophilicity and improve binding interactions with biological targets .

Crystal Data Overview

PropertyValue
Chemical FormulaC10H10N4O
Molecular Weight218.21 g/mol
Crystal SystemMonoclinic
Space GroupP21/n
Cell Dimensionsa = 3.9608 Å, b = 24.104 Å, c = 11.1762 Å

Anticancer Properties

Recent studies have highlighted the anticancer potential of aminopyrazole derivatives, including this compound. The compound exhibits significant inhibitory effects on tubulin polymerization, which is crucial for cancer cell division. For example, one derivative showed an IC50 value in the low micromolar range (0.08–12.07 mM), indicating potent activity against various cancer cell lines .

Mechanism of Action
The compound interacts with the colchicine binding site on tubulin, as evidenced by molecular docking studies. This interaction leads to cell cycle arrest in the G2/M phase, effectively halting cancer cell proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. It inhibits the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages, with an IC50 value of approximately 0.283 mM . This suggests its potential as a therapeutic agent in treating inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of aminopyrazole derivatives in preclinical models:

  • Study on Cancer Cell Lines : A derivative was tested against a panel of tumor cell lines and exhibited selective cytotoxicity with minimal effects on normal cells.
  • Inflammation Model : In vivo studies showed that treatment with this compound significantly reduced microglial activation in animal models of neuroinflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies yield 5-amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile with high efficiency?

  • Methodological Answer : A one-pot synthesis involving refluxing (ethoxymethylene)malononitrile with 3-methoxyphenyl hydrazine in ethanol under acidic conditions achieves yields of 75–85% . Optimization includes controlling reaction temperature (70–80°C) and solvent polarity to favor cyclization. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures >95% purity.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns substituent positions (e.g., methoxy group at 3-position, cyano at 4-position) and confirms aromatic proton environments .
  • Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 255) and fragmentation patterns .
  • Single-Crystal X-ray Diffraction : Resolves absolute configuration and bond angles, as demonstrated for analogous pyrazole-carbonitriles .

Q. What intermediates are critical in synthesizing 5-amino-pyrazole derivatives?

  • Methodological Answer : Key intermediates include:

  • 5-Chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride : Generated via cyclization and oxidation steps .
  • Enolate intermediates : Formed during keto-enol tautomerism, directing regioselectivity in pyrazole ring closure .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole synthesis be systematically addressed?

  • Methodological Answer :

  • Mechanistic Analysis : Probe transition states (e.g., enolate vs. azo intermediates) using kinetic isotope effects (KIEs) or deuterium labeling .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates, while fluorinated alcohols enhance selectivity via hydrogen-bonding interactions .
  • Substituent Tuning : Electron-withdrawing groups at the 4-position reduce steric hindrance, favoring one isomer pathway .

Q. What factors influence isomer ratios in pyrazole derivatives, and how can they be controlled?

  • Methodological Answer :

  • Steric and Electronic Effects : Bulky substituents at the 4-position (e.g., methyl vs. methoxy) alter isomer distribution by 15–30% .
  • Reaction Temperature : Higher temperatures (>90°C) favor thermodynamically stable isomers, while lower temperatures (<50°C) trap kinetic products .
  • Catalytic Additives : Lewis acids (e.g., ZnCl₂) modulate electron density at reactive sites, shifting isomer ratios .

Q. What computational tools predict the reactivity of 5-amino-pyrazole-carbonitriles in agrochemical applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Maps frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability, identifying degradation-prone regions .
  • Docking Studies : Predict binding affinities to biological targets (e.g., fungal cytochrome P450 enzymes) for activity optimization .

Q. How should researchers resolve contradictions in reported bioactivities of structurally similar pyrazoles?

  • Methodological Answer :

  • Comparative SAR Studies : Systematically vary substituents (e.g., methoxy vs. chloro) and test against standardized assays (e.g., MIC for antifungal activity) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., trifluoromethyl groups correlate with enhanced herbicidal activity) .
  • Crystallographic Overlays : Compare ligand-binding modes in target proteins to explain divergent activities .

Q. What strategies ensure the stability of 5-amino-pyrazole derivatives under varying storage conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Identifies decomposition thresholds (>150°C for most derivatives) .
  • Light Sensitivity Tests : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
  • Hygroscopicity Screening : Use desiccants (e.g., silica gel) for moisture-sensitive derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
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5-Amino-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

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